9-Bromonaphtho[2,1-b]benzofuran
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Overview
Description
9-Bromonaphtho[2,1-b]benzofuran is an organic compound with the molecular formula C16H9BrO. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of a bromine atom attached to the naphtho[2,1-b]benzofuran core, which imparts unique chemical properties.
Preparation Methods
The synthesis of 9-Bromonaphtho[2,1-b]benzofuran can be achieved through various methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the photorearrangement reaction of 4H-chromen-4-one derivatives, which includes the photocyclization of the hexatriene system, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening .
Chemical Reactions Analysis
9-Bromonaphtho[2,1-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Bromonaphtho[2,1-b]benzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases like diabetes and cancer.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 9-Bromonaphtho[2,1-b]benzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis . This inhibition can lead to potential therapeutic effects in the treatment of diabetes.
Comparison with Similar Compounds
9-Bromonaphtho[2,1-b]benzofuran can be compared with other similar compounds, such as:
10-Bromonaphtho[2,1-b]benzofuran: Similar in structure but with the bromine atom at a different position.
Dibenzo[b,d]furan derivatives: These compounds share a similar core structure and exhibit various biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H9BrO |
---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
9-bromonaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-11-6-7-13-15(9-11)18-14-8-5-10-3-1-2-4-12(10)16(13)14/h1-9H |
InChI Key |
YFDUWPBKHIYLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
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